molecular formula C5H6BrNOS B13546688 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol

Cat. No.: B13546688
M. Wt: 208.08 g/mol
InChI Key: IACWCZWMNRYVPG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethan-1-ol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or sodium methoxide for substitution reactions. The reactions may be carried out under various conditions, including refluxing in appropriate solvents or using microwave irradiation to accelerate the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group may yield 2-(4-Bromo-1,2-thiazol-5-yl)ethanal or 2-(4-Bromo-1,2-thiazol-5-yl)ethanoic acid, while substitution of the bromine atom may yield various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, thiazole derivatives may exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. For example, some thiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound may also interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol include other thiazole derivatives such as:

  • 2-(4-Methyl-1,2-thiazol-5-yl)ethan-1-ol
  • 2-(4-Chloro-1,2-thiazol-5-yl)ethan-1-ol
  • 2-(4-Fluoro-1,2-thiazol-5-yl)ethan-1-ol

Uniqueness

The uniqueness of this compound lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a relatively large and electronegative atom, which can affect the compound’s ability to interact with molecular targets and undergo chemical reactions. This makes this compound a valuable compound for the development of new thiazole-based derivatives with unique properties and applications .

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-(4-bromo-1,2-thiazol-5-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2

InChI Key

IACWCZWMNRYVPG-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)CCO

Origin of Product

United States

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